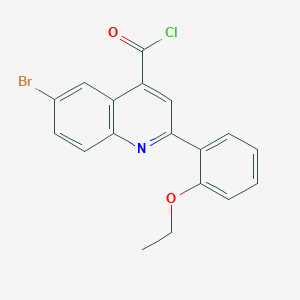

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride

Description

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative featuring a reactive carbonyl chloride group at position 4, a bromine atom at position 6, and a 2-ethoxyphenyl substituent at position 2 of the quinoline core. Its molecular formula is estimated as C₁₈H₁₃BrClNO₂, with a molecular weight of approximately 384.1 g/mol (based on analogous compounds) .

This compound serves as a key intermediate in organic synthesis, particularly for constructing amides or esters via nucleophilic substitution reactions.

Properties

IUPAC Name |

6-bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO2/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(20)22)13-9-11(19)7-8-15(13)21-16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIAPLNJOOGSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205334 | |

| Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-09-7 | |

| Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves several steps. The reaction conditions often require the use of brominating agents and chlorinating agents under controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and water or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for labeling and modifying proteins to study their structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . In the field of biology, it is used to investigate cellular processes and pathways .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds . This modification can alter the protein’s structure and function, providing insights into its biological role . The bromine atom may also participate in halogen bonding interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride and structurally related quinoline derivatives:

Key Findings

Reactivity : The carbonyl chloride group in the target compound enables direct formation of amides or esters, unlike carboxylic acid derivatives (e.g., ), which require additional activation steps .

Electronic Effects: The 2-ethoxyphenyl group’s electron-donating nature stabilizes the quinoline ring via resonance, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ’s D7), which reduce reactivity .

Solubility: The ethoxy group improves solubility in polar solvents (e.g., DMF, ethanol) compared to alkyl-substituted analogs (e.g., 4-ethylphenyl in ) .

Biological Activity : While cytotoxic data are unavailable for the target compound, structurally similar derivatives (e.g., ’s 7a and 8b) show moderate activity against cancer cell lines (IC₅₀: 43.7–52.6 µg/mL) .

Research Implications

- Drug Development : The reactive carbonyl chloride group positions this compound as a versatile precursor for anticancer or antimicrobial agents, akin to hydroxamate derivatives in .

- Material Science: Its electronic profile suits applications in optoelectronic materials, leveraging quinoline’s inherent fluorescence properties.

Biological Activity

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. Its unique structure, characterized by a bromine atom and an ethoxyphenyl substituent, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is , with a molecular weight of approximately 390.66 g/mol. The presence of the carbonyl chloride group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride primarily involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit specific enzymes or receptors, leading to various biological effects. For instance, studies have shown that compounds with similar structures exhibit inhibitory activity against Mycobacterium tuberculosis (M. tb), suggesting that this compound may also possess anti-tubercular properties .

Antimicrobial Activity

Research indicates that quinoline derivatives, including 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride, exhibit significant antimicrobial properties. A study highlighted its effectiveness against both replicating and non-replicating strains of M. tb, showcasing minimum inhibitory concentrations (MICs) comparable to established anti-tubercular drugs .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | Anti-M. tb | 62.57 |

| 6-Chloro derivative | Anti-M. tb | 31.28 |

| Iodo derivative | Anti-M. tb | >100 |

Cardioprotective Effects

In addition to antimicrobial activity, this compound has been investigated for cardioprotective effects in cellular models exposed to doxorubicin (DOX)-induced toxicity. The results indicated that certain derivatives significantly improved cell viability in H9c2 cardiomyocytes by reducing oxidative stress and apoptosis associated with DOX treatment .

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 6-Bromo derivative | 87.5 ± 4.3 | >40 |

| Control (untreated) | 100 | - |

Case Studies

- Antitubercular Activity : A comprehensive study tested various halogenated quinoline derivatives against M. tb and found that modifications at the C-6 position significantly influenced their inhibitory potency. The introduction of bromine at this position was linked to enhanced activity against both replicating and non-replicating bacteria .

- Cardioprotection : In a model assessing cardiotoxicity from DOX, compounds similar to 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride were shown to mitigate oxidative damage effectively, suggesting potential applications in heart disease management .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via a two-step process: (1) preparation of the carboxylic acid precursor (e.g., 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid) through Friedländer or Pfitzinger condensation, and (2) conversion to the acyl chloride using oxalyl chloride (1–2 eq) in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by a catalytic amount of DMF. Reaction optimization includes strict moisture control, inert atmospheres, and monitoring via TLC or HPLC. Yield improvements (>85%) are achieved by refluxing the acid precursor with thionyl chloride (SOCl₂) as an alternative .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- NMR (¹H/¹³C): Assign signals for the quinoline core (e.g., H-3 and H-5 protons near δ 8.5–9.0 ppm) and the ethoxyphenyl group (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy: Validate the carbonyl chloride stretch (~1780–1820 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use glove boxes or fume hoods to avoid inhalation of volatile reagents (e.g., oxalyl chloride). Store the compound at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin with water .

Advanced Research Questions

Q. How can conflicting data between NMR and mass spectrometry (e.g., unexpected adducts or impurities) be systematically resolved?

- Purity Assessment: Use preparative HPLC to isolate the target compound and re-analyze.

- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., from DCM/hexane) to confirm substituent positions and bond angles .

- Advanced NMR Techniques: Employ 2D experiments (COSY, HSQC) to assign overlapping signals, particularly in the quinoline and ethoxyphenyl regions .

Q. What mechanistic insights explain side reactions during synthesis, such as dehalogenation or ester formation?

- Dehalogenation: Trace moisture or protic solvents (e.g., residual ethanol) may reduce Br to H via radical pathways. Monitor reaction progress under strictly anhydrous conditions .

- Ester Formation: Competing nucleophilic attack by alcohols (e.g., ethanol in DCM) on the acyl chloride intermediate can occur. Use molecular sieves or switch to aprotic solvents like THF .

Q. What strategies optimize the reactivity of the carbonyl chloride group in cross-coupling reactions (e.g., amidation or nucleophilic substitution)?

- Catalysis: Employ Pd(PPh₃)₄ or CuI for Ullmann-type couplings with amines, ensuring stoichiometric base (e.g., Et₃N) to scavenge HCl .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require lower temperatures (−20°C) to prevent decomposition .

Q. How do steric and electronic effects of the 2-ethoxyphenyl substituent influence crystallographic packing and solubility?

- Crystal Packing: The ethoxy group’s bulkiness disrupts π-π stacking in the quinoline core, leading to monoclinic or triclinic crystal systems (e.g., P21/n space group) .

- Solubility: Enhanced lipophilicity from the ethoxyphenyl group improves solubility in chlorinated solvents but reduces aqueous stability. Co-solvents (e.g., DCM:MeOH, 9:1) are recommended for reactivity studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational (DFT) and experimental (X-ray) bond-length data for the quinoline ring?

- Basis Set Calibration: Use higher-level DFT methods (e.g., B3LYP/6-311+G(d,p)) to account for electron correlation in the bromine-substituted ring.

- Thermal Motion Artifacts: Refine X-ray data with anisotropic displacement parameters to distinguish true bond-length variations from crystallographic disorder .

Q. What experimental controls validate the absence of regioisomers in the final product?

- NOESY NMR: Detect spatial proximity between the ethoxyphenyl group and quinoline H-3 to confirm substitution at the 2-position.

- Isotopic Labeling: Synthesize ¹³C-labeled analogues to track coupling efficiency at the 4-carbonyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.